molecular formula C15H23NOS2 B15118182 2-(cyclopentylsulfanyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide

2-(cyclopentylsulfanyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide

Cat. No.: B15118182
M. Wt: 297.5 g/mol
InChI Key: AXNWIYFIDNDZST-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide is an organic compound that features a cyclopentylsulfanyl group and a thiophen-3-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide typically involves the following steps:

    Formation of the cyclopentylsulfanyl group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.

    Introduction of the thiophen-3-yl group: This step involves the reaction of a thiophene derivative with a suitable electrophile.

    Formation of the acetamide backbone: The final step involves the coupling of the cyclopentylsulfanyl and thiophen-3-yl intermediates with an acetamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the overall structure.

    Substitution: The thiophen-3-yl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified acetamide derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The cyclopentylsulfanyl group may interact with sulfur-containing enzymes, while the thiophen-3-yl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylsulfanyl)-N-[2-methyl-2-(thiophen-2-yl)propyl]acetamide
  • 2-(cyclopentylsulfanyl)-N-[2-methyl-2-(furan-3-yl)propyl]acetamide
  • 2-(cyclopentylsulfanyl)-N-[2-methyl-2-(pyridin-3-yl)propyl]acetamide

Uniqueness

2-(cyclopentylsulfanyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide is unique due to the specific positioning of the thiophen-3-yl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H23NOS2

Molecular Weight

297.5 g/mol

IUPAC Name

2-cyclopentylsulfanyl-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide

InChI

InChI=1S/C15H23NOS2/c1-15(2,12-7-8-18-9-12)11-16-14(17)10-19-13-5-3-4-6-13/h7-9,13H,3-6,10-11H2,1-2H3,(H,16,17)

InChI Key

AXNWIYFIDNDZST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)CSC1CCCC1)C2=CSC=C2

Origin of Product

United States

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